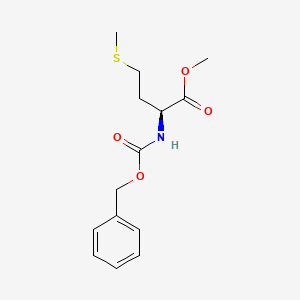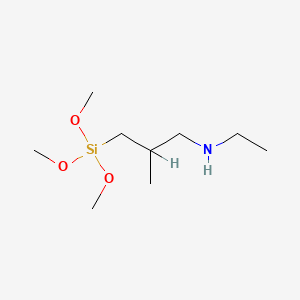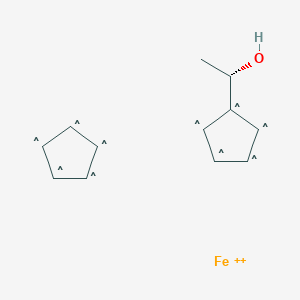
(S)-1-Ferrocenylethanol
Descripción general
Descripción
(S)-1-Ferrocenylethanol: , also known as this compound, is a compound with the molecular formula C₁₂H₁₄FeO and a molecular weight of 230.08 g/mol . It is a chiral organometallic compound featuring a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-1-Ferrocenylethanol can be synthesized through the reduction of (S)-1-ferrocenylacetone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the ferrocene moiety .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organometallic techniques and purification processes such as recrystallization or chromatography to obtain the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-Ferrocenylethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (S)-1-ferrocenylacetone.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products:
Oxidation: (S)-1-Ferrocenylacetone.
Substitution: Various substituted ferrocenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-1-Ferrocenylethanol has several applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of other organometallic compounds and as a ligand in asymmetric catalysis.
Biology: Its unique structure allows it to be used in studies involving electron transfer processes and redox reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties.
Mecanismo De Acción
The mechanism of action of (S)-1-Ferrocenylethanol involves its ability to undergo redox reactions, where the ferrocene moiety can be reversibly oxidized and reduced. This property makes it useful in electron transfer studies and as a redox-active component in various applications. The molecular targets and pathways involved are primarily related to its redox behavior and interaction with other molecules in electron transfer processes.
Comparación Con Compuestos Similares
Ferrocenemethanol: Similar in structure but with a methanol group instead of ethanol.
Ferrocenecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Ferrocenylmethylamine: Features an amine group instead of a hydroxyl group.
Uniqueness: (S)-1-Ferrocenylethanol is unique due to its chiral nature and the presence of a hydroxyl group, which allows for specific interactions and reactions that are not possible with other ferrocenyl derivatives. Its enantiomeric purity and redox properties make it particularly valuable in asymmetric synthesis and electron transfer studies.
Propiedades
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q;;+2/t6-;;/m0../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRCXCAYRXOOFP-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FeO+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471758 | |
| Record name | CTK8F2120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33136-66-2 | |
| Record name | CTK8F2120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


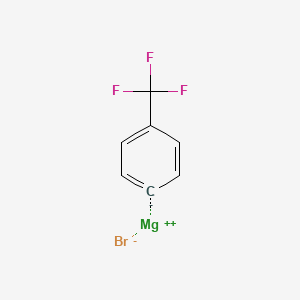
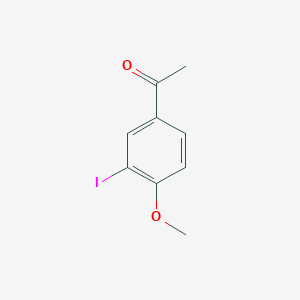
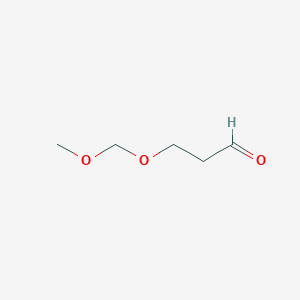


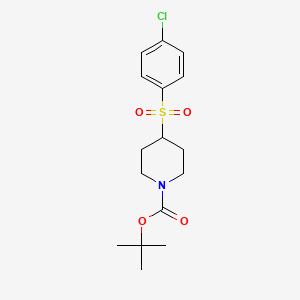

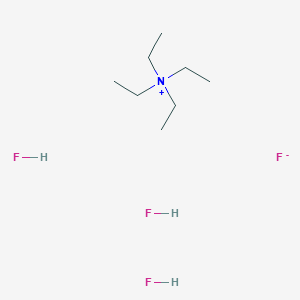
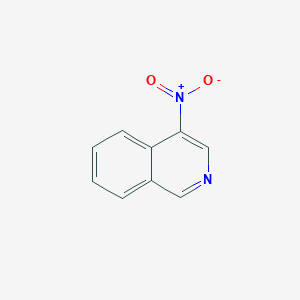
![6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B1589691.png)
